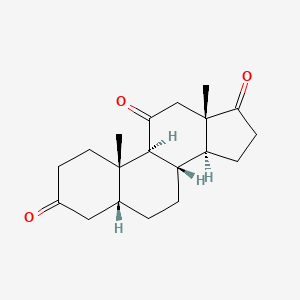

5B-Androstane-3,11,17-trione

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5B-Androstane-3,11,17-trione, also known as this compound, is a useful research compound. Its molecular formula is C19H26O3 and its molecular weight is 302.414. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Hormonal Regulation and Testosterone Production

One of the primary applications of 5B-Androstane-3,11,17-trione is its role in enhancing endogenous testosterone production. Research indicates that this compound can significantly increase testosterone levels without adversely affecting estradiol levels in adult males. This property makes it a candidate for addressing conditions related to low testosterone levels, such as hypogonadism and age-related testosterone decline.

Table 1: Effects of this compound on Hormonal Levels

Cancer Research and Androgen Pathways

This compound has been studied for its effects on androgen pathways in cancer research. Specifically, it has been shown to influence the activity of enzymes such as AKR1C3 and 17β-HSD2, which are critical in the metabolism of androgens within prostate cancer cells. The compound's preferential activation of 11-oxygenated androgens may provide insights into developing therapies for castration-resistant prostate cancer (CRPC).

Case Study: Prostate Cancer Treatment

A study highlighted the importance of the AKR1C3:17β-HSD2 ratio in determining androgen concentrations within tumors. The administration of this compound was found to favorably alter this ratio, potentially enhancing therapeutic outcomes in patients undergoing androgen deprivation therapy .

Athletic Performance Enhancement

In the realm of sports science, this compound is investigated for its potential to enhance athletic performance through increased muscle mass and strength. Its ability to elevate testosterone levels can contribute to improved recovery times and overall physical performance.

Table 2: Reported Benefits in Athletic Performance

| Application Area | Observed Effects | Reference |

|---|---|---|

| Muscle Mass Increase | Significant gains reported | |

| Recovery Enhancement | Faster recovery times noted | |

| Strength Improvement | Increased strength metrics observed |

Safety and Side Effects

The safety profile of this compound has been a subject of interest. Studies indicate that while it effectively raises testosterone levels, it does not lead to significant increases in estradiol or other adverse effects commonly associated with anabolic steroids.

Case Study: Safety Profile Analysis

In a clinical observation involving male subjects administered with this compound, no significant changes outside normal ranges for estradiol were noted. This suggests a favorable safety profile for its use in therapeutic settings .

Propriétés

Numéro CAS |

1429-06-7 |

|---|---|

Formule moléculaire |

C19H26O3 |

Poids moléculaire |

302.414 |

Nom IUPAC |

(5R,8S,9S,10S,13S,14S)-10,13-dimethyl-1,2,4,5,6,7,8,9,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-3,11,17-trione |

InChI |

InChI=1S/C19H26O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h11,13-14,17H,3-10H2,1-2H3/t11-,13+,14+,17-,18+,19+/m1/s1 |

Clé InChI |

VRHVOUYZPKSINF-KKAFLPRUSA-N |

SMILES |

CC12CCC(=O)CC1CCC3C2C(=O)CC4(C3CCC4=O)C |

Synonymes |

5B-Androstane-3,11,17-trione |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.